Enhanced Lipophilicity: 6,6-Dimethylspiro[3.3]heptan-1-one vs. Parent Spiro[3.3]heptan-1-one
The presence of the 6,6-geminal dimethyl group in 6,6-dimethylspiro[3.3]heptan-1-one (MW 138.21 g/mol) is expected to confer a significantly higher lipophilicity (LogP) relative to the unsubstituted parent compound, spiro[3.3]heptan-1-one (MW 110.15 g/mol) [1]. While experimental LogP data for the target compound is not publicly available, the unsubstituted analog exhibits a predicted ACD/LogP of 0.58 . This supports the class-level inference that the target compound's increased carbon count and aliphatic bulk will translate to a measurably different ADME profile, a critical factor in fragment-based drug discovery where lipophilicity guides optimization [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | N/A (No experimental data available; expected to be >0.58) |
| Comparator Or Baseline | Spiro[3.3]heptan-1-one (ACD/LogP: 0.58) |
| Quantified Difference | N/A (Expected increase) |
| Conditions | Predicted data using ACD/Labs Percepta Platform v14.00. |
Why This Matters
This matters for scientific selection because the 6,6-dimethyl derivative offers a distinct lipophilicity starting point, allowing medicinal chemists to explore a different region of chemical space in SAR studies compared to the more polar unsubstituted scaffold.
- [1] Prysiazhniuk, K.; Datsenko, O.; Polishchuk, O.; Shulha, S.; Shablykin, O.; Nikandrova, Y.; Horbatok, K.; Bodenchuk, I.; Borysko, P.; Mykhailiuk, P. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. 2024, 63, e202316557. View Source
- [2] Kirichok, A. A.; Shton, I. O.; Kliachyna, M. A.; Pishel, I. S.; Mykhailiuk, P. K. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed. 2023, 62, e202306522. View Source
